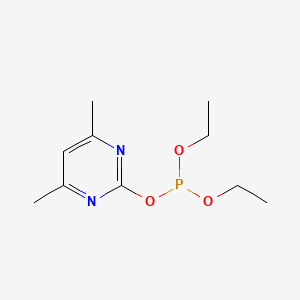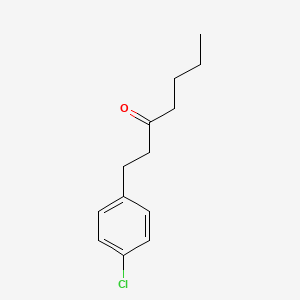
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol in the presence of a catalyst.
Attachment of the hexyl linker: The hexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Coupling with the purine derivative: The final step involves coupling the acridine derivative with a purine derivative, such as 6-amino-9H-purine, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学的研究の応用
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Molecular Biology: Used as a fluorescent probe for studying nucleic acid interactions.
Pharmacology: Explored for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound may also induce the formation of reactive oxygen species, leading to oxidative damage to cellular components.
類似化合物との比較
Similar Compounds
9-Acridinamine derivatives: Compounds with similar acridine cores but different substituents.
Purine derivatives: Compounds with similar purine moieties but different linkers or functional groups.
Uniqueness
The uniqueness of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
特性
CAS番号 |
103061-94-5 |
|---|---|
分子式 |
C25H26ClN7O |
分子量 |
476.0 g/mol |
IUPAC名 |
N-[6-(6-aminopurin-9-yl)hexyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C25H26ClN7O/c1-34-17-7-9-20-19(13-17)22(18-8-6-16(26)12-21(18)32-20)28-10-4-2-3-5-11-33-15-31-23-24(27)29-14-30-25(23)33/h6-9,12-15H,2-5,10-11H2,1H3,(H,28,32)(H2,27,29,30) |
InChIキー |
HRGAMUBCOMXLRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C(N=CN=C54)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
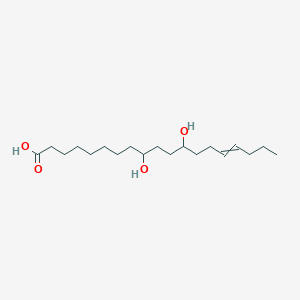
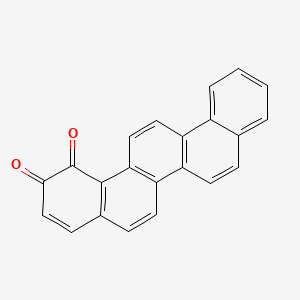
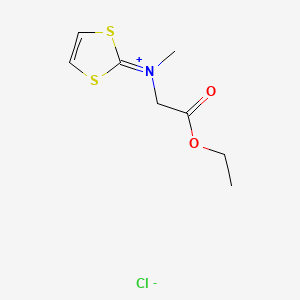
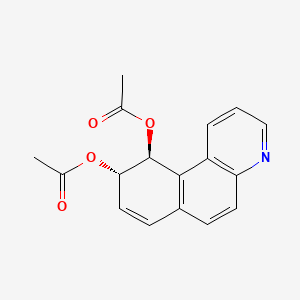
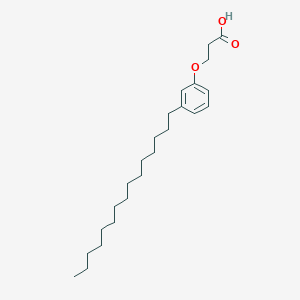
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
